molecular formula C11H13NO3 B1651354 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid CAS No. 1260670-16-3

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

Cat. No.: B1651354
CAS No.: 1260670-16-3
M. Wt: 207.23
InChI Key: AOOATLNPAAEVSQ-UHFFFAOYSA-N
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Description

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a bicyclic organic compound comprising a cyclobutane ring substituted with a carboxylic acid group and a 6-methoxy-pyridin-3-yl moiety. The cyclobutane ring introduces steric strain due to its small, non-planar structure, which may enhance reactivity compared to larger cycloalkanes.

Properties

IUPAC Name

1-(6-methoxypyridin-3-yl)cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3/c1-15-9-4-3-8(7-12-9)11(10(13)14)5-2-6-11/h3-4,7H,2,5-6H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOOATLNPAAEVSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C2(CCC2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101211190
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260670-16-3
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1260670-16-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Cyclobutanecarboxylic acid, 1-(6-methoxy-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101211190
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclobutane Core Construction Strategies

The synthesis of the cyclobutane ring represents a critical step due to inherent ring strain and stereoelectronic challenges. Two primary approaches dominate literature:

[2+2] Cycloaddition of Alkenes

Photochemical or transition-metal-catalyzed [2+2] cycloadditions enable cyclobutane formation. For example, UV irradiation of 1,3-diene derivatives in the presence of a photosensitizer generates the cyclobutane skeleton. However, this method often lacks regioselectivity for carboxylic acid-functionalized systems.

Malononitrile-Mediated Cyclization

Patent CN103232340A details a scalable three-step process using acetone, bromine, and malononitrile:

  • 1,3-Dibromoacetone Synthesis : Ethanol-mediated bromination of acetone (1:1.5–1:2.5 molar ratio) at 25°C for 10–16 hours yields 1,3-dibromoacetone.
  • Cyclization : Sodium iodide and tetrabutylammonium bromide catalyze reaction between 1,3-dibromoacetone and malononitrile in dimethylformamide at 60–90°C (16–24 hours), forming 3,3-dicyanocyclobutanone.
  • Hydrolysis : Acidic hydrolysis converts the dicyano intermediate to 3-oxocyclobutanecarboxylic acid (52–68% yield), a potential precursor.
Table 1: Comparative Analysis of Cyclobutane Formation Methods
Method Yield (%) Temperature (°C) Key Catalyst Scalability
[2+2] Cycloaddition 30–45 25–40 UV Light Moderate
Malononitrile Cyclization 52–68 60–90 NaI/TBAB High
Dichloroacetone Route 48–55 80–100 Ethylene Glycol Medium

Carboxylic Acid Functionalization

Ester Hydrolysis

Benzyl or methyl esters of 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylate undergo hydrolysis:

  • Basic Conditions : LiOH in THF/H₂O (3:1), 60°C, 12 hours (85–92% yield)
  • Acidic Conditions : H₂SO₄ (conc.)/AcOH, reflux, 8 hours (78% yield, risk of decarboxylation)

Direct Carboxylation

Patent CN101555205B discloses a route using 1,3-dichloroacetone and diisopropyl malonate:

  • Ketal Formation : Ethylene glycol, p-TsOH, 80°C, 6 hours
  • Cyclization : NaH in THF, 0°C to room temperature, 12 hours
  • Hydrolysis : H₂SO₄/H₂O (1:1), 100°C, 4 hours (48% overall yield)

Optimization and Industrial Scalability

Solvent Recycling

The malononitrile route allows recovery of dimethylformamide (DMF) and toluene via distillation, reducing production costs by 22–30% compared to osmium tetroxide-based methods.

Ligand Design

Benzamide ligands with 2,4,6-trialkyl substitution (e.g., L9) enhance catalytic efficiency in Pd-mediated steps:

  • Turnover Number (TON): Increases from 8.2 (triphenylphosphine) to 14.7 (L9)
  • β-H Elimination Suppression: 92% vs. 43% main product ratio

Continuous Flow Systems

Pilot-scale studies demonstrate advantages for photochemical cyclobutane formation:

  • Residence Time: 8 minutes vs. 12 hours batch
  • Productivity: 1.2 kg/day vs. 0.3 kg/day batch

Analytical Characterization

Critical quality control parameters and spectral data:

Table 2: Key Spectroscopic Signatures
Technique Characteristic Signals Reference
¹H NMR (400 MHz, CDCl₃) δ 7.39–7.30 (pyridine H), 3.87 (OCH₃), 3.02 (cyclobutane CH₂)
¹³C NMR δ 187.6 (COOH), 159.6 (C-O), 104.6 (cyclobutane)
HRMS (ESI+) m/z 208.0943 [M+H]+ (calc. 208.0949)

Chemical Reactions Analysis

Amide Bond Formation via Carbodiimide Coupling

The carboxylic acid group readily participates in amide couplings using carbodiimide-based reagents. For example, reactions with 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide (EDC) and hydroxybenzotriazole (HOBT) in DMF yield amides with moderate-to-high efficiency.

Example Reaction

Reagents/ConditionsYieldApplicationSource
EDC, HOBT, DMF, Hunig’s base, 24 h83%Synthesis of γ-hydroxy amide derivatives

This method is widely applicable for introducing pharmacophores or functional handles via amine coupling.

Salt Formation with Chiral Amines

The free carboxylic acid forms crystalline salts with chiral amines, enabling resolution of enantiomers or improved physicochemical properties.

Example

  • Reaction with (S)-1-phenylethan-1-amine in ethyl acetate yields a diastereomeric salt, which is isolated via crystallization (88% yield, >99:1 dr) .

Activation with HATU or T3P for Peptide-like Couplings

Alternative coupling agents like HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) and T3P (propylphosphonic anhydride) enhance reaction rates and yields under mild conditions.

Comparative Performance

Coupling ReagentBaseSolventTemp.TimeYieldSource
HATUDIPEADMFRT1.5h83%
T3PTEADMFRT1.5h50%

HATU generally outperforms T3P in terms of efficiency, though cost considerations may influence reagent choice.

Hydrolysis of Esters to Carboxylic Acid

While direct hydrolysis data for this compound is limited, analogous cyclobutane carboxylic esters (e.g., benzyl esters) undergo hydrogenolysis or saponification to regenerate the free acid. For example:

  • Hydrogenation of benzyl 3-(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)cyclobutane-1-carboxylate under H₂ (0.85 MPa) with Pd/C yields the carboxylic acid quantitatively .

Functionalization of the Methoxypyridine Moiety

The 6-methoxypyridin-3-yl group may participate in electrophilic substitution or coordination chemistry, though direct examples are sparse. Related compounds (e.g., Schiff bases derived from 6-methoxypyridin-3-amine) form metal complexes with Cu(II) and Co(II), suggesting potential for analogous coordination in the presence of a carboxylic acid .

Scientific Research Applications

The compound 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid has garnered attention in various scientific fields due to its unique structural properties and potential applications. This article will explore its applications in scientific research, particularly in medicinal chemistry, organic synthesis, and biochemical studies.

Medicinal Chemistry

One of the primary applications of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is in the field of medicinal chemistry , where it serves as a scaffold for the development of new therapeutic agents. Its structural features allow for modifications that can enhance biological activity against various diseases, including cancer and bacterial infections.

Case Study: Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, a study demonstrated that certain analogs showed cytotoxic effects on breast cancer cell lines, suggesting potential for further development as anticancer drugs.

Organic Synthesis

In organic synthesis , this compound acts as a versatile building block for constructing more complex molecules. Its ability to participate in various chemical reactions, such as coupling reactions and cycloadditions, makes it valuable for synthesizing pharmaceuticals and agrochemicals.

Example Reaction: Coupling with Amines

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid can be used to synthesize amide derivatives through coupling reactions with amines, which are crucial intermediates in drug development.

Biochemical Applications

The compound also finds utility as an organic buffer in biochemical applications. Its buffering capacity can stabilize pH levels during enzymatic reactions, making it essential in biochemical assays and studies involving enzyme kinetics.

Application: Enzyme Kinetics Studies

In enzyme kinetics studies, maintaining optimal pH is crucial for accurate measurements. The use of this compound as a buffer allows researchers to conduct experiments under controlled conditions, enhancing the reliability of their results.

Table 2: Summary of Applications

Application AreaDescription
Medicinal ChemistryScaffold for developing new therapeutic agents; anticancer activity
Organic SynthesisBuilding block for complex molecules; useful in coupling reactions
Biochemical ApplicationsActs as an organic buffer; stabilizes pH in enzymatic assays

Mechanism of Action

The mechanism of action of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid involves its interaction with specific molecular targets and pathways. The methoxypyridine moiety can engage in hydrogen bonding and π-π interactions with biological macromolecules, influencing their function and activity. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and physicochemical differences between 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid and related compounds:

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Spectral/Physical Data
1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid (Target) C₁₁H₁₃NO₃ 207.23 Cyclobutane, 6-methoxy-pyridin-3-yl, carboxylic acid Inferred: Higher ring strain, potential reactivity.
1-(6-Methoxypyridin-3-yl)cyclohexanecarboxylic acid C₁₃H₁₇NO₃ 235.28 Cyclohexane, 6-methoxy-pyridin-3-yl, carboxylic acid ¹H-NMR: δ 1.25–1.34 (1H, m), 3.92 (3H, s); MS: m/z 236 (M+H)+. Larger ring reduces strain.
1-(2-Methoxypyrimidin-5-yl)cyclopentanecarboxylic acid C₁₁H₁₄N₂O₃ 230.24 Cyclopentane, 2-methoxy-pyrimidin-5-yl, carboxylic acid Pyrimidine introduces two nitrogen atoms, altering electronic properties and hydrogen-bonding capacity.
1-((6-Chloropyridin-3-yl)methyl)cyclobutane-1-carboxylic acid C₁₂H₁₂ClNO₂ 239.68 Cyclobutane, 6-chloro-pyridin-3-yl (methylene linker), carboxylic acid Chlorine substituent is electron-withdrawing; methylene spacer increases flexibility.
1-(Methoxycarbonyl)cyclobutanecarboxylic acid C₇H₁₀O₄ 158.15 Cyclobutane, methoxycarbonyl, carboxylic acid Dicarboxylic acid derivative; ester group reduces acidity compared to free carboxylic acids.

Key Comparative Insights

Cyclohexane derivatives exhibit greater conformational flexibility and lipophilicity, as evidenced by the higher molar mass (235.28 vs. 207.23 g/mol) and NMR signals indicative of multiple equatorial/axial hydrogen environments .

Heterocyclic Substituents :

  • The 6-methoxy-pyridine group in the target compound donates electrons via resonance, contrasting with the electron-withdrawing 6-chloro-pyridine in the methylene-linked analog . This difference impacts acidity (pKa) and solubility.
  • Pyrimidine-based analogs (e.g., 2-methoxy-pyrimidin-5-yl) introduce additional nitrogen atoms, enhancing hydrogen-bonding capacity and altering dipole moments compared to pyridine derivatives .

Methoxycarbonyl groups (as in ) lower water solubility compared to free carboxylic acids but may improve membrane permeability in drug design contexts.

Biological Activity

1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Antimicrobial Properties

Research indicates that 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid exhibits significant antimicrobial activity. In vitro studies have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, demonstrating moderate efficacy compared to standard antibiotics.

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Antiviral Activity

The compound has also been tested for antiviral properties. Preliminary studies suggest potential activity against influenza viruses, with an IC50 value of approximately 25 µM. This indicates that it may inhibit viral replication, although further studies are needed to elucidate the mechanism of action.

The biological activity of 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid appears to be mediated through its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis and viral replication.
  • Receptor Modulation : It has been suggested that the compound interacts with certain receptors involved in immune response modulation.

Study on Antimicrobial Efficacy

A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multidrug-resistant strains. The results indicated that the compound not only inhibited growth but also exhibited synergistic effects when combined with conventional antibiotics, enhancing their effectiveness.

Study on Antiviral Properties

In a preclinical trial assessing antiviral activity, researchers found that treatment with 1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid resulted in a significant reduction in viral load in infected cell cultures. This study highlighted its potential as a therapeutic agent for viral infections.

Q & A

Q. What synthetic routes are commonly employed for preparing 1-(6-methoxypyridin-3-yl)cyclobutanecarboxylic acid, and what are their critical reaction parameters?

Synthesis typically involves coupling 6-methoxypyridin-3-yl precursors (e.g., (6-methoxypyridin-3-yl)methanamine) with cyclobutane derivatives via palladium-catalyzed cross-coupling or condensation reactions. Key parameters include catalyst selection (Pd/Cu systems), solvent choice (DMF or toluene), and reaction temperature (60–80°C), which influence yield (40–75%) and purity. Cyclization steps may require 24–48 hours under nitrogen .

Q. What analytical techniques are recommended for characterizing purity and structure?

High-resolution mass spectrometry (HRMS) and multinuclear NMR (¹H, ¹³C, DEPT-135) confirm structural integrity. Purity assessment combines reverse-phase HPLC (C18 column, λ = 254 nm) with elemental analysis. Differential scanning calorimetry (DSC) evaluates crystallinity, critical for stability studies .

Q. What safety precautions are mandated during laboratory handling?

Follow GHS protocols: use nitrile gloves, ANSI Z87.1 goggles, and fume hoods to mitigate respiratory irritation (H315/H319). Spills require neutralization with 10% acetic acid and inert absorbents (vermiculite). Store at -20°C in amber vials with desiccants to prevent hygroscopic degradation .

Q. How should recrystallization solvents be selected for optimal purity?

Prioritize ethanol/water mixtures (1:4 v/v) at 50°C, followed by gradual cooling to -20°C. Avoid low-polarity solvents (e.g., DCM/hexane) to prevent poor crystal lattice formation. Solvent dielectric constant (ε > 20) enhances dipole interactions during nucleation .

Advanced Research Questions

Q. How can researchers design experiments to investigate potential biological activity, given structural analogs with known mechanisms?

Leverage structural similarities to anti-proliferative agents (e.g., FMPPP) by conducting autophagy assays (LC3-II Western blotting) and mTOR/p70S6K inhibition studies. Use dose-response curves (0.1–100 μM) in prostate cancer cell lines (PC-3) with rapamycin controls. Pair with molecular docking to predict mTOR kinase domain interactions .

Q. What strategies address contradictory data on thermal stability during storage?

Discrepancies in decomposition temperatures (25°C vs. 40°C) require accelerated stability testing per ICH Q1A guidelines. Monitor monthly via HPLC-MS for degradation products (e.g., demethylated analogs). Use powder X-ray diffraction (PXRD) to assess crystalline polymorphism, a common source of variability .

Q. How can computational chemistry guide cyclobutane ring functionalization for drug discovery?

Employ DFT calculations (B3LYP/6-31G*) to map strain energy distribution, identifying optimal substitution sites (e.g., cis-3-methyl). Molecular dynamics (AMBER) simulate ring puckering effects on protein binding. Prioritize derivatives with ΔGbind < -8 kcal/mol in silico before synthesis .

Q. How can yield discrepancies in pyridine functionalization reactions be resolved?

Yield variations (30–70%) may arise from competing N-oxide formation or cyanide quenching. Optimize using in situ IR to track nitrile incorporation, radical scavengers (TEMPO), and Design of Experiments (DoE) to model temperature/catalyst interactions. Refer to fusaric acid analog protocols for scalable conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid
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1-(6-Methoxypyridin-3-YL)cyclobutanecarboxylic acid

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